molecular formula C19H18N4O4 B613599 (2R,3R)-(Fmoc-amino)-3-azidobutyric acid CAS No. 1229394-75-5

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid

Cat. No. B613599
M. Wt: 366,37 g/mole
InChI Key:
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Description

“(2R,3R)-(Fmoc-amino)-3-azidobutyric acid” is a compound with the molecular formula C19H18N4O41. It is also known by other names such as Fmoc-D-Abu(3R-N3)-OH12. The compound has a molecular weight of 366.4 g/mol1.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, it is mentioned that it is a protected derivative for the synthesis of 2,3-diaminobutanoic acid containing peptides and also for click reactions3.



Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name for this compound is (2R,3R)-3-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid1. The InChI code and SMILES representation provide a detailed description of the molecular structure1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, its use in the synthesis of 2,3-diaminobutanoic acid containing peptides and click reactions suggests that it can participate in a variety of organic reactions3.



Physical And Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 147-154 °C2. It has a molecular weight of 366.4 g/mol and a molecular formula of C19H18N4O41. The compound has a topological polar surface area of 90 Ų and a complexity of 5851.


Scientific Research Applications

Solid-phase Synthesis of "Mixed" Peptidomimetics

The use of Fmoc-protected aza-beta3-amino acids, including compounds similar to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, enables the solid-phase synthesis of "mixed" aza-beta3-peptides. These peptides serve as mimetics of biologically active sequences, illustrating the compound's role in generating peptidomimetics with potential biological applications. A specific example includes the synthesis of mimetics for a histone H4 sequence, showcasing the ability to produce large quantities of mixed aza-beta3-peptides for research purposes (Busnel et al., 2005).

Development of Novel Peptide Synthesis Methods

The synthesis and characterization of Fmoc amino acid azides, closely related to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, demonstrate their stability and utility as coupling agents in peptide synthesis. This research supports the development of novel methodologies for peptide construction, emphasizing the role of Fmoc amino acid azides in enhancing peptide synthesis techniques (Babu et al., 2000).

Synthesis of Nonproteinogenic Amino Acids for Biosynthesis Probes

The creation of nonproteinogenic amino acids protected for Fmoc-based solid-phase peptide synthesis, including structures akin to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, facilitates the exploration of lantibiotic biosynthesis. These amino acids are incorporated into peptides as alternative substrates for lantibiotic synthases, underscoring the compound's utility in probing the biosynthetic pathways of biologically significant peptides (Zhang et al., 2005).

Solid-Phase Synthesis of Aza-Kahalalide F Analogues

In the synthesis of Kahalalide F analogues, a natural product with clinical significance, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid serves as a precursor for aza-threonine. This application demonstrates the compound's role in the production of peptide analogues with potential therapeutic uses, particularly through solid-phase synthesis techniques that include the reduction of azide groups (Izzo et al., 2010).

Peptide Synthesis and Functional Material Fabrication

The synthesis of Fmoc-modified amino acids and peptides, akin to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, plays a critical role in the fabrication of functional materials. These materials exploit the self-assembly properties of Fmoc-modified biomolecules for applications ranging from bio-templating to drug delivery, showcasing the broader implications of Fmoc amino acids in both biochemical research and materials science (Tao et al., 2016).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its role in the synthesis of peptides and click reactions, it may have potential applications in the field of organic synthesis and medicinal chemistry3.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-PIGZYNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid

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